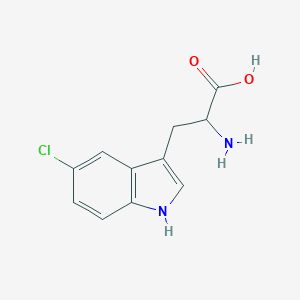

2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKKZLIDCNWKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic Acid

Abstract

This compound, commonly known as 5-chloro-L-tryptophan, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1][2] Its incorporation into peptides and other molecules can modulate biological activity, making it a valuable building block for novel therapeutics, including antibiotics.[3][4] This guide provides a comprehensive overview of the primary synthetic pathways to 5-chloro-L-tryptophan, detailing both enzymatic and chemical methodologies. It is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of the available synthetic strategies, their underlying principles, and practical implementation.

Introduction: The Significance of 5-chloro-L-tryptophan

5-chloro-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. The introduction of a chlorine atom at the 5-position of the indole ring significantly alters the electronic properties and steric profile of the molecule.[1] This modification is leveraged in drug design to enhance binding affinity, improve metabolic stability, or confer novel biological activities. The compound serves as a crucial intermediate in the synthesis of complex natural products and pharmaceutical agents.[1][3] Given its importance, the development of efficient, stereoselective, and scalable synthetic routes is a primary focus of chemical and biotechnological research.

This guide explores the two dominant paradigms for its synthesis: biocatalytic transformation using enzymes and classical organic chemical synthesis.

Caption: High-level overview of the two primary synthetic routes to 5-chloro-L-tryptophan.

Enzymatic Synthesis: The Biocatalytic Advantage

The enzymatic synthesis of halogenated tryptophans represents a highly elegant and efficient approach, prized for its exceptional stereoselectivity and environmentally benign reaction conditions. The cornerstone of this methodology is the enzyme tryptophan synthase (TrpS) .[5]

Core Mechanism and Rationale

Tryptophan synthase, particularly its β-subunit (TrpB), catalyzes a pyridoxal 5'-phosphate (PLP)-dependent β-substitution reaction.[6][7] In this biotransformation, the enzyme activates L-serine to form an electrophilic amino-acrylate intermediate directly in the active site. This intermediate is then intercepted by the nucleophilic 5-chloroindole, leading to the formation of a C-C bond and yielding optically pure 5-chloro-L-tryptophan (>99% enantiomeric excess).[5][8]

The primary advantage of this route is the circumvention of complex chiral resolutions or asymmetric catalysts required in chemical synthesis. The enzyme's active site provides a pre-organized chiral environment that dictates the absolute stereochemistry of the product.[9][10]

Biocatalyst Systems

Various systems can be employed for this transformation:

-

Whole-Cell Biocatalysts: Genetically engineered strains of Escherichia coli or Salmonella typhimurium that overexpress tryptophan synthase are commonly used.[6][11] This approach avoids costly enzyme purification, although substrate/product transport across the cell membrane and potential side reactions must be considered.

-

Purified Enzymes: Using isolated TrpS or its TrpB subunit offers a cleaner reaction system with higher specific activity. Recent protein engineering efforts have produced mutated variants, such as those from the thermophile Thermotoga maritima, which exhibit enhanced stability and activity towards substituted indoles like 5-chloroindole.[7]

Experimental Protocol: Whole-Cell Biotransformation

This protocol is a representative example for the synthesis using an E. coli strain engineered to overexpress tryptophan synthase.

Step 1: Preparation of Biocatalyst

-

Inoculate a suitable volume of Luria-Bertani (LB) medium containing an appropriate antibiotic with a glycerol stock of the expression strain (e.g., E. coli MC4100 carrying the pSTB7 plasmid).

-

Grow the culture at 37°C with shaking until it reaches an optical density (OD₆₀₀) of 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

-

Continue incubation at a reduced temperature (e.g., 25°C) for 12-16 hours to allow for protein expression.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Wash the cell pellet with a buffer (e.g., 100 mM potassium phosphate, pH 8.0) and resuspend to a desired final cell density.

Step 2: Biotransformation Reaction

-

In a reaction vessel, combine the resuspended cells, L-serine (e.g., 50 mM), 5-chloroindole (e.g., 10 mM, often dissolved in a minimal amount of DMSO), and pyridoxal 5'-phosphate (PLP) (e.g., 0.1 mM).

-

Adjust the final volume with a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0).

-

Incubate the reaction mixture at 30-37°C with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by analyzing aliquots using HPLC to measure the depletion of 5-chloroindole and the formation of 5-chloro-L-tryptophan.[6]

Step 3: Product Isolation and Purification

-

Terminate the reaction by centrifuging the mixture to pellet the cells.

-

Collect the supernatant containing the product.

-

Adjust the pH of the supernatant to the isoelectric point of 5-chloro-L-tryptophan to induce precipitation.

-

Alternatively, purify the product from the supernatant using ion-exchange chromatography.

-

Wash the purified product with cold water and dry under vacuum.

Caption: Experimental workflow for the whole-cell enzymatic synthesis of 5-chloro-L-tryptophan.

Performance Data

| Parameter | Typical Value | Source |

| Starting Materials | 5-chloroindole, L-serine | [8] |

| Biocatalyst | Tryptophan Synthase | [6][8] |

| Yield | Up to 93% | [7] |

| Enantiomeric Excess | > 99% (L-isomer) | [8] |

| Reaction Medium | Aqueous Buffer (pH ~8.0) | [7] |

| Temperature | 30-75°C (depending on enzyme) | [6][7] |

Chemical Synthesis: Versatility and Scalability

Chemical synthesis offers a robust and often more scalable alternative to enzymatic methods, providing access to both L- and D-enantiomers as well as other derivatives. These methods typically involve constructing the amino acid side chain onto the pre-formed 5-chloroindole nucleus.

Key Synthetic Strategies

-

Asymmetric Synthesis via Chiral Auxiliaries: This is a powerful strategy for controlling stereochemistry.

-

Schöllkopf Auxiliary: The use of chiral bis-lactim ethers, like the Schöllkopf reagent, allows for the stereoselective alkylation with a 5-chloroindole-derived electrophile to build the amino acid backbone.[12]

-

Strecker Synthesis: A facile approach can be adapted using a chiral amine, such as (S)-methylbenzylamine, as an auxiliary. This method involves the reaction of 5-chloroindole with reagents to form an intermediate that undergoes diastereoselective addition, followed by hydrolysis to yield the enantiomerically enriched amino acid.[13]

-

-

Palladium-Catalyzed C-H Activation: Modern methods involve the direct coupling of a protected alanine derivative with 5-chloroindole via a palladium-catalyzed β-C-H activation, offering a more atom-economical route.[7]

-

Protecting Group Strategy: Chemical syntheses invariably require the use of protecting groups to mask reactive functionalities. The amino group is commonly protected with a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be easily removed with acid.[14]

Experimental Protocol: Asymmetric Strecker Synthesis (Conceptual)

This protocol outlines a conceptual workflow based on the principles of a chiral auxiliary-facilitated Strecker synthesis.[13]

Step 1: Formation of Chiral Imine Intermediate

-

React 5-chloro-3-indolecarboxaldehyde with a chiral amine auxiliary (e.g., (S)-phenylglycinol) in a suitable solvent like methanol to form the corresponding chiral imine.

-

Activate the imine for nucleophilic addition.

Step 2: Diastereoselective Cyanide Addition

-

Treat the activated imine intermediate with a cyanide source (e.g., trimethylsilyl cyanide) at low temperature. The chiral auxiliary directs the cyanide attack to one face of the imine, establishing the desired stereocenter.

-

Quench the reaction and isolate the resulting α-aminonitrile.

Step 3: Hydrolysis and Deprotection

-

Subject the α-aminonitrile to harsh acidic hydrolysis (e.g., refluxing in 6M HCl). This converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.

-

Isolate the crude 5-chloro-tryptophan hydrochloride salt.

Step 4: Purification

-

Neutralize the amino acid salt to its isoelectric point to precipitate the zwitterionic product.

-

Purify further by recrystallization or chromatography to obtain the final, enantiomerically enriched 5-chloro-L-tryptophan.

Caption: Representative pathway for the chemical synthesis of 5-chloro-L-tryptophan.

Performance Data

| Parameter | Typical Value | Source |

| Starting Materials | 5-chloroindole, chiral auxiliary, etc. | [13] |

| Key Reactions | Strecker, Schöllkopf, C-H activation | [7][12][13] |

| Yield | Good to excellent (>80% reported) | [13] |

| Stereoselectivity | Dependent on chiral auxiliary/catalyst | [12][13] |

| Reaction Conditions | Anhydrous organic solvents, often low temp. | [12][13] |

| Scalability | Generally high | - |

Comparative Analysis: Enzymatic vs. Chemical Synthesis

| Feature | Enzymatic Synthesis | Chemical Synthesis |

| Stereoselectivity | Excellent (>99% e.e. for L-isomer) | Variable; depends on the chiral auxiliary or catalyst used. |

| Reaction Conditions | Mild (aqueous, neutral pH, moderate temp.) | Often harsh (anhydrous solvents, strong acids/bases, extreme temps). |

| Environmental Impact | "Green" and sustainable; minimal waste. | Often relies on organic solvents and generates stoichiometric waste. |

| Substrate Scope | Can be limited by enzyme specificity. | Highly versatile; can produce L/D isomers and other analogues. |

| Process Simplicity | Fewer steps; avoids protection/deprotection. | Multi-step process involving protection and deprotection strategies. |

| Scalability | Can be challenging due to enzyme stability/cost. | Well-established and generally more scalable for industrial production. |

Conclusion and Future Outlook

Both enzymatic and chemical methodologies provide viable pathways to the valuable synthetic building block, this compound. The choice of route is dictated by the specific requirements of the application, including desired stereochemistry, scale, cost, and environmental considerations.

The biocatalytic route using tryptophan synthase is unparalleled in its stereoselectivity and sustainability, making it the premier choice for producing the natural L-enantiomer.[8][15] Ongoing advances in protein engineering are continually expanding the substrate scope and improving the robustness of these enzymatic systems, promising even greater utility in the future.[7]

Conversely, chemical synthesis offers superior flexibility, providing access to a wider array of derivatives, including the D-isomer, which is often crucial for developing peptide-based drugs with enhanced stability against proteolysis. Asymmetric catalysis continues to evolve, offering increasingly efficient and selective chemical routes.[9][10] Ultimately, a synergistic approach, where biocatalysis and chemical synthesis are used to complement each other, will provide the most powerful platform for leveraging 5-chloro-L-tryptophan in the future of drug discovery and development.

References

-

Lee, M., & Phillips, R.S. (1992). Enzymatic synthesis of chloro-L-tryptophans. Bioorganic & Medicinal Chemistry Letters, 2(12), 1563-1564. Available at: [Link]

-

Klaus, J., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. Available at: [Link]

-

Wilcox, M. (1974). The Enzymatic Synthesis of L-tryptophan Analogues. Analytical Biochemistry, 59(2), 436-440. Available at: [Link]

-

Winn, M., et al. (2008). A convenient one-step synthesis of L-aminotryptophans and improved synthesis of 5-fluorotryptophan. Bioorganic & Medicinal Chemistry Letters, 18(16), 4508-4510. Available at: [Link]

-

Perni, S., et al. (2013). Optimisation of engineered Escherichia coli biofilms for enzymatic biosynthesis of L-halotryptophans. ResearchGate. Available at: [Link]

-

5-chloro-L-tryptophan. PubChem, National Institutes of Health. Available at: [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Institute of Organic Chemistry. Available at: [Link]

-

Recent advances in catalytic asymmetric synthesis. PubMed, National Institutes of Health. Available at: [Link]

-

Ang, J. Y., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry. Available at: [Link]

-

Sharma, U., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]

-

Laszlovszky, I., et al. (1998). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I . AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. HETEROCYCLES, 48(6). Available at: [Link]

-

Klaus, J., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. ACS Chemical Biology. Available at: [Link]

-

Reintjens, N. R. M., et al. (2006). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters. Available at: [Link]

-

Watkins, E. B., & Arnold, F. H. (2019). Tryptophan Synthase: Biocatalyst Extraordinaire. ACS Catalysis. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-chloro-L-tryptophan | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. soc.chim.it [soc.chim.it]

- 8. [논문]Enzymatic synthesis of chloro-L-tryptophans [scienceon.kisti.re.kr]

- 9. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 11. The enzymatic synthesis of L-tryptophan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 14. 2-[(tert-butoxycarbonyl)amino]-3-(5-chloro-1H-indol-3-yl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 15. rjmg.wp.st-andrews.ac.uk [rjmg.wp.st-andrews.ac.uk]

An In-depth Technical Guide to 5-Chloro-DL-tryptophan: Properties, Analysis, and Applications

Abstract

5-Chloro-DL-tryptophan is a halogenated derivative of the essential amino acid tryptophan, distinguished by a chlorine atom at the 5-position of the indole ring. This modification imparts unique physicochemical properties that enhance its utility as a building block in synthetic chemistry and as a probe in biochemical research. As a racemic mixture, it serves as a valuable tool for investigating the stereospecificity of enzymatic processes and receptor interactions. This guide provides a comprehensive overview of the chemical and structural properties of 5-Chloro-DL-tryptophan, detailed protocols for its characterization and synthesis, and an exploration of its applications in pharmaceutical development and metabolic research, with a focus on its interaction with the serotonin synthesis pathway.

Chemical Identity and Physicochemical Properties

5-Chloro-DL-tryptophan is a synthetic amino acid derivative that is not naturally incorporated into proteins. The introduction of a chlorine atom, an electron-withdrawing group, onto the indole ring significantly alters the molecule's electronic distribution and steric profile compared to native tryptophan. This modification can enhance reactivity and modulate biological activity, making it a compound of interest for medicinal chemistry and biochemical studies.[1][2]

Chemical Structure and Stereochemistry

The structure consists of an L-alanine side-chain attached to the 3-position of a 5-chloroindole moiety. The "DL" designation signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers at the alpha-carbon. This stereochemical ambiguity is a critical consideration in biological assays, as enzymes and receptors often exhibit high stereoselectivity.

Figure 1. 2D Chemical Structure of 5-Chloro-DL-tryptophan.

Figure 1. 2D Chemical Structure of 5-Chloro-DL-tryptophan.

Physicochemical Data

The key physicochemical properties of 5-Chloro-DL-tryptophan are summarized in the table below. These properties are essential for designing experimental conditions, including solvent selection for assays, storage, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 154-07-4 | [2] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2][3] |

| Molecular Weight | 238.67 g/mol | [2][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 278-279 °C | [4] |

| Solubility | Soluble in water and polar organic solvents. | [2] |

| Storage Conditions | Store at -20°C or 0-8°C, protect from light. | [5] |

| SMILES | C1=CC2=C(C=C1Cl)C(=CN2)CN | [2] |

| InChI | InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | [3] |

Spectroscopic and Analytical Characterization

Accurate characterization of 5-Chloro-DL-tryptophan is fundamental for its use in research. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with liquid chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for 5-Chloro-DL-tryptophan are not widely published, its ¹H and ¹³C NMR spectra can be predicted based on the known spectra of L-tryptophan.[6][7] The chlorine atom at the C5 position is expected to exert an electron-withdrawing effect, causing downfield shifts (to higher ppm values) for the adjacent aromatic protons (H4 and H6) and carbons.

-

¹H NMR (Predicted): The spectrum would show characteristic signals for the aliphatic protons of the alanine side-chain (α-H, β-H₂) and the aromatic protons of the indole ring. The H4, H6, and H7 protons would likely appear as doublets or doublets of doublets, with their chemical shifts influenced by the C5-chloro substituent.

-

¹³C NMR (Predicted): The spectrum would display 11 distinct carbon signals. The C5 signal would be directly attached to the chlorine, and its chemical shift would be significantly affected. Other carbons in the benzene portion of the indole ring (C4, C6, C7, C3a, C7a) would also experience shifts due to the substituent effect. The signals for the pyrrole ring and the alanine side chain would be less affected but still identifiable.[1][8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elucidate the structure through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it provides a powerful tool for quantification.

-

Expected Molecular Ion: In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 239.058. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) would result in a smaller peak at m/z 241.055, which is a definitive indicator of a monochlorinated compound.

-

Fragmentation Pattern: Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is expected to follow pathways similar to native tryptophan.[9] Key fragmentation events involve the neutral loss of ammonia (NH₃) and subsequent losses of carbonyl groups.

-

[M+H]⁺ → [M+H - NH₃]⁺: Loss of ammonia from the amino group.

-

[M+H - NH₃]⁺ → [M+H - NH₃ - CH₂CO]⁺: Subsequent loss of a ketene group from the side chain.

-

[M+H]⁺ → [M+H - H₂O - CO]⁺: A common pathway involving loss of water and carbon monoxide.

-

Synthesis and Reactivity

5-Chloro-DL-tryptophan is primarily produced through chemical or enzymatic synthesis, as it is not a common natural product.

Enzymatic Synthesis Protocol

Enzymatic synthesis offers high specificity and milder reaction conditions compared to traditional chemical methods. A powerful approach utilizes a thermostable tryptophan synthase β-subunit (TrpB) mutant, which can catalyze the condensation of 5-chloroindole with L-serine to produce 5-chloro-L-tryptophan. To obtain the DL-racemic mixture, a racemase could be employed or a non-stereospecific chemical synthesis could be used. Below is a protocol adapted from methods for synthesizing substituted tryptophans.

Objective: To synthesize 5-Chloro-L-tryptophan from 5-chloroindole and L-serine using a mutated TrpB enzyme.

Materials:

-

5-chloroindole

-

L-serine

-

Mutated TrpB enzyme (e.g., from Thermotoga maritima)

-

Pyridoxal phosphate (PLP)

-

Phosphate buffer (e.g., 100 mM, pH 8.0)

-

DMSO (Dimethyl sulfoxide)

-

Water bath or incubator set to 75°C

-

Reaction vessel

Step-by-Step Methodology:

-

Reaction Setup: Prepare a reaction mixture in a suitable vessel containing 100 mM phosphate buffer (pH 8.0).

-

Add Reactants: Add L-serine to a final concentration of 50 mM and 5-chloroindole to a final concentration of 25 mM. 5-chloroindole can be pre-dissolved in a small amount of DMSO to aid solubility (e.g., to a final concentration of 5% v/v DMSO).

-

Add Cofactor: Add the essential cofactor pyridoxal phosphate (PLP) to a final concentration of 0.1 mM.

-

Enzyme Addition: Initiate the reaction by adding the purified mutated TrpB enzyme to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the reaction mixture at 75°C with gentle agitation for 12-24 hours. The high temperature is suitable for the thermostable enzyme from T. maritima.

-

Monitoring: Monitor the reaction progress by taking aliquots at various time points and analyzing them via HPLC or LC-MS to measure the formation of 5-chloro-L-tryptophan.

-

Purification: Upon completion, terminate the reaction by cooling and acidifying. The product can be purified from the reaction mixture using techniques such as reversed-phase chromatography.

Biological Activity and Applications

The primary biological relevance of 5-Chloro-DL-tryptophan stems from its structural similarity to tryptophan, the natural precursor for the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).

Role in the Serotonin Synthesis Pathway

The biosynthesis of serotonin is a two-step enzymatic process. First, tryptophan is hydroxylated by the enzyme tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP).[10] This is the rate-limiting step in the pathway. Second, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase to yield serotonin.[11]

Due to its structure, 5-Chloro-DL-tryptophan can act as a substrate or inhibitor for TPH. The presence of the chlorine atom can affect its binding affinity to the enzyme's active site and its rate of hydroxylation. This makes it a useful tool for probing the mechanism of TPH and for developing inhibitors that can modulate serotonin levels.[12] Selective TPH inhibitors are of significant interest for treating disorders associated with serotonin dysregulation, such as irritable bowel syndrome.[10]

Applications in Drug Development and Research

-

Pharmaceutical Development: As a building block, it is used to synthesize more complex molecules, where the chlorine atom can enhance pharmacological properties like membrane permeability or target affinity.[2]

-

Biochemical Research: It is employed in studies of amino acid metabolism and neurotransmitter pathways.[2] Its incorporation into peptides can also serve as a structural probe.

-

Antibiotic Research: Recent studies have identified 5-chlorotryptophan as a key component in certain antibiotics, suggesting its potential role in developing new antimicrobial agents.

Experimental Protocols: Quantification in Biological Matrices

The quantification of tryptophan and its metabolites is crucial for studying their roles in health and disease. A robust LC-MS/MS method is the standard for this application.

LC-MS/MS Quantification Protocol

Objective: To quantify 5-Chloro-DL-tryptophan in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Plasma sample

-

5-Chloro-DL-tryptophan standard

-

Internal standard (IS) (e.g., 5-Methyl-DL-tryptophan or a stable isotope-labeled version)

-

Acetonitrile (ACN) with 0.1% formic acid (FA)

-

Water with 0.1% formic acid (FA)

-

Protein precipitation agent (e.g., trichloroacetic acid or cold ACN)

-

C18 reversed-phase HPLC column (e.g., 150 mm x 2.1 mm, 3.5 µm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new vial for analysis.

-

-

LC Separation:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Column: C18 reversed-phase column

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: Linear gradient from 5% to 95% B

-

5-7 min: Hold at 95% B

-

7-7.1 min: Return to 5% B

-

7.1-10 min: Re-equilibrate at 5% B

-

-

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

5-Chloro-DL-tryptophan: Precursor ion (Q1) m/z 239.1 → Product ion (Q3) m/z 188.1 (corresponding to [M+H - NH₃ - CO]⁺ or similar fragment).

-

Internal Standard (5-Methyl-DL-tryptophan): Precursor ion (Q1) m/z 219.1 → Product ion (Q3) m/z 202.1 (corresponding to [M+H - NH₃]⁺).

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity for each transition.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the 5-Chloro-DL-tryptophan standard spiked into a blank matrix.

-

Calculate the concentration in unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

-

Safety and Handling

5-Chloro-DL-tryptophan should be handled with standard laboratory safety precautions. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage temperatures are typically between -20°C and 8°C.[5]

Conclusion

5-Chloro-DL-tryptophan is a versatile synthetic amino acid with significant potential in both fundamental research and applied science. Its chlorinated indole ring provides a unique handle for modifying biological activity and for synthesizing novel pharmaceutical compounds. A thorough understanding of its chemical properties, structural characteristics, and interactions with biological systems, particularly the serotonin pathway, is essential for leveraging its full potential. The analytical and synthetic protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and other halogenated tryptophan derivatives.

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0000929). Retrieved from [Link]

- Oldfield, E. (2002). Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Study. Journal of the American Chemical Society.

- Pfeifer, J., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000929). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 5-Hydroxy-L-tryptophan (HMDB0000472). Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-L-tryptophan. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

- Liu, Q., et al. (2008). Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract. The Journal of Pharmacology and Experimental Therapeutics, 325(1), 47-55.

- Manivannan, E., & Castellino, F. J. (1996). Tryptophan sidechain dynamics in hydrophobic oligopeptides determined by use of 13C nuclear magnetic resonance spectroscopy. Biophysical Journal, 71(1), 343-353.

-

Wikipedia. (n.d.). IC50. Retrieved from [Link]

- Eisinger, J., & Lamola, A. A. (1971). ¹³C NMR and fluorescence analysis of tryptophan dynamics in wild-type and two single-Trp variants of Escherichia coli thioredoxin. Biochimica et Biophysica Acta (BBA) - Protein Structure, 243(2), 209-222.

- Emanuel, D. R., & El-Fakahany, E. E. (2010). LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin.

- Rekharsky, M. V., et al. (2003). Chiral Recognition of 2-Hydroxypropyl-alpha-cyclodextrin Towards DL-Tryptophan. Chirality, 15(7), 614-619.

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000050 - L-Tryptophan. Retrieved from [Link]

- Lee, J., et al. (2019).

-

INDOFINE Chemical Company, Inc. (n.d.). 5-CHLORO-DL-TRYPTOPHAN. Retrieved from [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (NP0000543). Retrieved from [Link]

-

Advent Bio. (n.d.). 5-Chloro-L-tryptophan. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Chloro-DL-tryptophan. Retrieved from [Link]

-

Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]

- Birdsall, T. C. (1998). 5-Hydroxytryptophan: a clinically-effective serotonin precursor.

Sources

- 1. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-chloro-L-tryptophan | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-CHLORO-DL-TRYPTOPHAN | 154-07-4 | INDOFINE Chemical Company [indofinechemical.com]

- 5. goldbio.com [goldbio.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929) [hmdb.ca]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]

- 8. Tryptophan sidechain dynamics in hydrophobic oligopeptides determined by use of 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-CHLORO-DL-TRYPTOPHAN | 154-07-4 [chemicalbook.com]

- 10. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

5-Chloro-DL-tryptophan as a Non-Canonical Amino Acid: An In-Depth Technical Guide

Abstract

The deliberate expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering and drug discovery. This guide provides a comprehensive technical overview of 5-Chloro-DL-tryptophan, a halogenated analog of the essential amino acid tryptophan. We will explore its fundamental properties, delve into both chemical and biosynthetic synthesis methodologies, and provide detailed protocols for its site-specific incorporation into proteins using orthogonal translation systems. Furthermore, this guide will highlight its diverse applications as a biochemical probe, a tool in drug development, and a unique component in novel antibiotics, offering researchers, scientists, and drug development professionals a thorough understanding of this powerful ncAA.

Introduction: Expanding the Chemical Versatility of Proteins

The 20 canonical amino acids, the fundamental building blocks of proteins, offer a remarkable but finite chemical diversity. The ability to introduce non-canonical amino acids (ncAAs) with novel functionalities into proteins at specific sites opens up a vast landscape for scientific exploration and therapeutic development.[1][2][3] This process, known as genetic code expansion, allows for the precise installation of bio-orthogonal handles, fluorescent probes, and post-translational modifications, enabling unprecedented control over protein structure and function.

5-Chloro-DL-tryptophan, a derivative of tryptophan featuring a chlorine atom at the 5-position of the indole ring, has emerged as a valuable ncAA.[4][5] Its unique electronic and steric properties, conferred by the halogen substituent, make it a powerful tool for probing protein environments, enhancing therapeutic properties of peptides, and serving as a key component in natural product biosynthesis. This guide will serve as a detailed resource for researchers looking to harness the potential of 5-Chloro-DL-tryptophan in their work.

Physicochemical Properties of 5-Chloro-DL-tryptophan

The introduction of a chlorine atom onto the indole ring of tryptophan significantly alters its physicochemical properties. Understanding these changes is crucial for predicting its behavior within a protein and for designing experiments.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [4][6] |

| Molecular Weight | 238.67 g/mol | [6] |

| Melting Point | 278-279 °C | [7] |

| Boiling Point | 476.9 °C | |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in water and polar organic solvents | [4] |

The presence of the electron-withdrawing chlorine atom can influence the pKa of the indole nitrogen, potentially altering hydrogen bonding interactions within a protein.[4] Furthermore, the chlorine atom can serve as a useful probe for techniques like ¹⁹F NMR (if a fluorine analog is used) and X-ray crystallography, providing unique spectroscopic handles to study protein structure and dynamics.[8][9]

Synthesis of 5-Chloro-DL-tryptophan

The availability of high-purity 5-Chloro-DL-tryptophan is a prerequisite for its use in research and development. Both chemical and biosynthetic routes have been established for its production.

Chemical Synthesis

Chemical synthesis offers a direct and scalable approach to produce 5-Chloro-DL-tryptophan. One common method involves the reaction of a halogenated indole with a suitable amino acid precursor.

Experimental Protocol: Enzymatic Synthesis of Deuterium-Labelled 5-Chloro-DL-tryptophan [10]

This protocol describes a method for synthesizing deuterium-labeled 5-chloro-L-tryptophan, which can be adapted for the non-labeled compound by using a standard buffer.

-

Reaction Setup: In a capped vial, combine 266 mg (2 mmol) of S-methyl-L-cysteine and 0.8 mmol of 5-chloroindole.

-

Buffer and Reagents: Dissolve the reactants in 40 mL of a fully deuterated 0.1 M phosphate buffer (pD 8.0). Add 6 mg of tryptophanase (TPase) enzyme (approximately 610 U), 1.2 mg (4.8 µmol) of pyridoxal 5'-phosphate (PLP), and 15 µL of 2-mercaptoethanol.

-

Incubation: Incubate the reaction mixture at room temperature for 4 days.

-

Purification: The purification procedure for the resulting halogenated tryptophan is not detailed in this specific source but would typically involve chromatographic techniques such as ion-exchange or reverse-phase chromatography to isolate the desired product.

Biosynthesis

The development of engineered metabolic pathways in microorganisms provides a sustainable and environmentally friendly alternative to chemical synthesis.[11] Escherichia coli has been engineered to produce various halogenated tryptophan derivatives from simple carbon sources like glucose.[11]

Core Principles of Biosynthesis in E. coli [11]

-

Metabolic Engineering: Key modifications to the host E. coli strain include:

-

Deletion of the tnaA gene to prevent tryptophan degradation.

-

Deletion of the trpR gene to remove repression of the tryptophan biosynthesis pathway.

-

Introduction of feedback-resistant mutations in genes critical for tryptophan synthesis.

-

Overexpression of enzymes involved in the tryptophan synthesis pathway.

-

-

Halogenation: Specific halogenase enzymes are introduced, along with a thermostable flavin reductase, to achieve precise halogenation of tryptophan at the desired position.

-

Co-culture Systems: A modular co-culture approach can be employed to separate the production of tryptophan from its subsequent halogenation, optimizing the overall yield and diversity of the final products.[11]

Incorporation of 5-Chloro-DL-tryptophan into Proteins: Orthogonal Translation Systems

The site-specific incorporation of 5-Chloro-DL-tryptophan into a target protein is achieved through the use of an orthogonal translation system (OTS).[12][13] An OTS consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which are mutually orthogonal to the host cell's endogenous synthetases and tRNAs.[14]

Caption: Workflow for incorporating a non-canonical amino acid (ncAA) using an orthogonal translation system.

Key Steps for Incorporation:

-

Codon Reassignment: A codon, typically a stop codon like UAG (amber), is reassigned to encode the ncAA.[12]

-

Orthogonal Pair Delivery: The genes for the engineered o-aaRS and o-tRNA are introduced into the host expression system, often on a separate plasmid.[15]

-

Expression and Supplementation: The host cells are cultured in a medium supplemented with 5-Chloro-DL-tryptophan.

-

Protein Expression: Upon induction of target protein expression, the o-aaRS specifically recognizes and charges the o-tRNA with 5-Chloro-DL-tryptophan. The charged o-tRNA then delivers the ncAA to the ribosome in response to the reassigned codon in the mRNA, leading to its incorporation into the growing polypeptide chain.

Experimental Protocol: General Procedure for ncAA Incorporation in E. coli [1][2]

-

Transformation: Co-transform E. coli cells (e.g., DH10β strain) with two plasmids:

-

A plasmid encoding the target protein with an amber (TAG) codon at the desired incorporation site.

-

A pEVOL-type plasmid encoding the orthogonal aaRS/tRNA pair specific for the desired ncAA.

-

-

Culture Growth: Grow the transformed cells in a suitable medium (e.g., 2xYT) containing the appropriate antibiotics for plasmid selection at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.5.

-

Induction and ncAA Addition: Induce the expression of the orthogonal translation system components (e.g., with arabinose) and the target protein (e.g., with IPTG). Simultaneously, supplement the culture medium with 5-Chloro-DL-tryptophan to a final concentration of 1-2 mM.

-

Protein Expression and Harvest: Continue to grow the culture at a reduced temperature (e.g., 30°C) for a defined period (e.g., 12-16 hours). Harvest the cells by centrifugation.

-

Protein Purification: Lyse the cells and purify the target protein containing the incorporated 5-Chloro-DL-tryptophan using standard chromatography techniques (e.g., affinity chromatography, ion-exchange, size-exclusion).

Applications of 5-Chloro-DL-tryptophan

The unique properties of 5-Chloro-DL-tryptophan have led to its use in a variety of scientific and therapeutic applications.

Biochemical and Structural Probes

The chlorine atom on the indole ring acts as a sensitive reporter of the local microenvironment within a protein.[4] Changes in the chemical environment can be monitored by various spectroscopic techniques. Halogenated tryptophans, including 5-chloro-tryptophan, are valuable as probes for studying protein structure and function.[16][17]

Drug Discovery and Development

The incorporation of 5-Chloro-DL-tryptophan into peptides and proteins can enhance their therapeutic properties.[5] Halogenation can improve metabolic stability, increase binding affinity, and alter the pharmacological profile of a bioactive molecule.[5][18]

-

Antibiotics: 5-Chlorotryptophan is a key component of novel antibiotic nonribosomal peptide families, such as longicatenamycins and nonopeptins.[19][20][21] Nonopeptin D, which contains a 5-chlorotryptophan derivative, exhibits broad-spectrum antibiotic activity, including against some Gram-negative pathogens.[19][20]

Neurotransmitter Research

As a derivative of tryptophan, a precursor to the neurotransmitter serotonin, 5-Chloro-DL-tryptophan is used in research related to neurotransmitter synthesis and metabolism.[4][5] Its structural similarity to serotonin allows it to be used as a tool to study serotonin pathways and the development of novel therapeutic agents for neurological disorders.[5]

Analytical Techniques for Detection and Characterization

Confirming the successful incorporation and quantifying the presence of 5-Chloro-DL-tryptophan in a protein is essential. Several analytical techniques are well-suited for this purpose.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for verifying the incorporation of ncAAs. By analyzing the intact protein or proteolytic digests, the mass shift corresponding to the replacement of a canonical amino acid with 5-Chloro-DL-tryptophan can be precisely measured.

Experimental Protocol: Protein Mass Spectrometry Analysis [15]

-

Sample Preparation: Purify the protein containing the ncAA.

-

LC-MS Analysis:

-

Use a liquid chromatography system coupled to a mass spectrometer (e.g., a single quadrupole or higher resolution instrument).

-

Employ a suitable reverse-phase column (e.g., PLRP-S).

-

Use a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid as the mobile phases.

-

A typical gradient might be: 5% acetonitrile initially, ramping to 55% over several minutes.

-

-

Data Analysis: Deconvolute the resulting mass spectra using appropriate software (e.g., Maximum Entropy deconvolution algorithm) to determine the molecular weight of the protein and confirm the mass increase corresponding to the incorporation of 5-Chloro-DL-tryptophan.

Caption: General workflow for mass spectrometry analysis of proteins containing 5-Chloro-DL-tryptophan.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to analyze the amino acid composition of a protein after acid hydrolysis. A distinct peak corresponding to 5-Chloro-DL-tryptophan can be identified and quantified.

Key Considerations for HPLC Analysis: [22][23]

-

Derivatization: Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) can be used to generate fluorescent derivatives of amino acids, enhancing detection sensitivity.

-

Detection: Fluorescence or UV-Vis detectors are commonly used. For fluorescent derivatives, dual-channel fluorescence detection can be employed to simultaneously analyze different types of tryptophan metabolites.[22]

-

Standard Curve: A standard curve generated with pure 5-Chloro-DL-tryptophan is necessary for accurate quantification.

Conclusion and Future Outlook

5-Chloro-DL-tryptophan stands out as a versatile and powerful non-canonical amino acid. Its unique properties have enabled significant advancements in protein engineering, drug discovery, and fundamental biochemical research. The continued development of more efficient and robust orthogonal translation systems, coupled with innovative biosynthetic production methods, will undoubtedly expand the accessibility and application of this and other halogenated amino acids. As our ability to manipulate the building blocks of life with atomic precision grows, 5-Chloro-DL-tryptophan and its analogs will remain at the forefront of creating novel proteins and peptides with tailored functions for a wide range of scientific and therapeutic endeavors.

References

- Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC - NIH. (n.d.).

- One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase | ACS Catalysis. (2018, December 21). ACS Publications.

- UT technology: Biosynthesized halogenated tryptophan derivatives. (n.d.).

- Full article: Synthesis of deuterium-labelled halogen derivatives of L-tryptophan catalysed by tryptophanase - Taylor & Francis Online. (n.d.).

- Towards Engineering an Orthogonal Protein Translation Initiation System - Frontiers. (2021, October 25).

- Translation system engineering in Escherichia coli enhances non-canonical amino acid incorporation into proteins - Isaacs Lab. (n.d.).

- Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes - PubMed. (n.d.).

- CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents. (n.d.).

- Towards Engineering an Orthogonal Protein Translation Initiation System - PMC - NIH. (2021, October 26).

- Mutually orthogonal nonsense-suppression systems and conjugation chemistries for precise protein labeling at up to three distinct sites - NIH. (n.d.).

- CAS 154-07-4: 5-Chloro-DL-tryptophan | CymitQuimica. (n.d.).

- 5-Chloro-DL-tryptophan - Chem-Impex. (n.d.).

- Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PMC - NIH. (2025, November 25).

- 5-Chloro-DL-tryptophan | 154-07-4 | C-5550 - Biosynth. (n.d.).

- Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (2025, August 28).

- 5-chloro-L-tryptophan | C11H11ClN2O2 | CID 644330 - PubChem - NIH. (n.d.).

- 5-CHLORO-DL-TRYPTOPHAN | 154-07-4 - ChemicalBook. (2023, April 23).

- Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening - ChemRxiv. (n.d.).

- 5-CHLORO-DL-TRYPTOPHAN | 154-07-4 - INDOFINE Chemical Company, Inc. (n.d.).

- Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues | Journal of the American Chemical Society. (2017, July 14).

- Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed. (n.d.).

- Selective Incorporation of 5-hydroxytryptophan Into Proteins in Mammalian Cells - PubMed. (n.d.).

- Unnatural amino acids designed for click chemistry and their application to the modification of peptides & nitrene transfer. (n.d.).

- A Noncanonical Tryptophan Analogue Reveals an Active Site Hydrogen Bond Controlling Ferryl Reactivity in a Heme Peroxidase - PMC - PubMed Central. (n.d.).

- Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PMC - NIH. (n.d.).

- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed. (2024, November 28).

- Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. (n.d.).

- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.).

- Fluorescent Recognition of L- and D-Tryptophan in Water by Micelle Probes. (n.d.).

- Analytical Techniques to Investigate the Neurochemical Basis of Behavior. (n.d.).

- 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. (n.d.).

- Scripps Research Institute scientists discover a better way to make unnatural amino acids. (2014, March 13).

- Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties | Organic Letters - ACS Publications. (2014, January 6).

- A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PubMed Central. (2023, January 26).

- Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. (2022, January 6).

- 5-fluoro-D,L-tryptophan as a dual NMR and fluorescent probe of α-synuclein - PubMed. (n.d.).

- Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis - Books. (2020, December 8).

- Noncanonical Amino Acids in Biocatalysis - PMC - NIH. (n.d.).

- Tryptophan Analysis Service - Creative Proteomics. (n.d.).

- Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. (n.d.).

- Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PubMed. (2016, February 11).

- Amino acid - Wikipedia. (n.d.).

- Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs - NIH. (n.d.).

- ESI-MS/MS spectra of (A) tryptophan, (B) N α -methyl tryptophan, and... - ResearchGate. (n.d.).

Sources

- 1. Frontiers | Towards Engineering an Orthogonal Protein Translation Initiation System [frontiersin.org]

- 2. Towards Engineering an Orthogonal Protein Translation Initiation System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Noncanonical Amino Acids in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 154-07-4: 5-Chloro-DL-tryptophan | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. 5-CHLORO-DL-TRYPTOPHAN | 154-07-4 | INDOFINE Chemical Company [indofinechemical.com]

- 8. 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein | Springer Nature Experiments [experiments.springernature.com]

- 9. 5-fluoro-D,L-tryptophan as a dual NMR and fluorescent probe of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]

- 12. isaacslab.yale.edu [isaacslab.yale.edu]

- 13. CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]

- 14. Mutually orthogonal nonsense-suppression systems and conjugation chemistries for precise protein labeling at up to three distinct sites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Noncanonical Tryptophan Analogue Reveals an Active Site Hydrogen Bond Controlling Ferryl Reactivity in a Heme Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tryptophan Pathway LC-MS/MS: Kynurenine to Indoles - Creative Proteomics [metabolomics.creative-proteomics.com]

The Enigmatic Role of 5-Chloro-DL-tryptophan in Neuroscience: A Technical Guide for Researchers

A Senior Application Scientist's Perspective on a Promising but Uncharted Tool for Serotonergic System Research

Foreword: Navigating the Known and Unknown

In the intricate landscape of neuroscience research, the quest for precise tools to dissect complex neural circuits is paramount. The serotonergic system, with its profound influence on mood, cognition, and behavior, has long been a subject of intense investigation. A key strategy in this exploration is the targeted depletion of serotonin (5-hydroxytryptamine, 5-HT) to understand its functional roles. While compounds like para-chlorophenylalanine (PCPA) have been the workhorses for inhibiting tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, other halogenated tryptophan analogs, such as 5-Chloro-DL-tryptophan, remain enigmatic.

This technical guide is designed for researchers, scientists, and drug development professionals who are considering 5-Chloro-DL-tryptophan as a potential tool in their experimental arsenal. It is structured to provide a comprehensive overview of what is known, what is inferred, and what remains to be discovered about this compound. As we delve into the core of its biochemical properties and potential applications, we will maintain a rigorous scientific footing, drawing parallels with well-characterized inhibitors and highlighting the critical need for further investigation. This document serves not only as a guide but also as a call to the scientific community to collaboratively chart the territory of this intriguing molecule.

Section 1: 5-Chloro-DL-tryptophan - A Molecule of Interest

5-Chloro-DL-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan, characterized by the substitution of a chlorine atom at the 5th position of the indole ring.[1] This modification positions it as a structural analog of tryptophan, the natural substrate for TPH.[2] Its commercial availability is primarily for biochemical research, with suppliers suggesting its utility in studying neurotransmitter pathways, particularly those involving serotonin.[3][4]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in experimental biology.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 238.67 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid (L-enantiomer) | [1] |

| Storage Conditions | Store at -20°C, protected from light | [5] |

Note: The "DL" designation indicates that the commercially available compound is a racemic mixture of both the D- and L-enantiomers. The biological activity of each enantiomer may differ significantly, a critical consideration for experimental design that will be discussed later in this guide.

Section 2: The Serotonin Synthesis Pathway - The Target of Inhibition

To appreciate the potential role of 5-Chloro-DL-tryptophan, a clear understanding of the serotonin synthesis pathway is essential.

The synthesis of serotonin begins with the essential amino acid L-tryptophan.[6] The first and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[2][7] This is followed by the decarboxylation of 5-HTP to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC).[6] Because TPH activity is the bottleneck in this pathway, its inhibition offers a direct and effective means of depleting serotonin levels.

Section 3: Mechanism of Action - The Central Unanswered Question

The primary hypothesis for the utility of 5-Chloro-DL-tryptophan in neuroscience research is its potential to act as an inhibitor of TPH. As a structural analog of tryptophan, it is plausible that it could compete with the endogenous substrate for binding to the active site of the enzyme. However, direct evidence from kinetic studies to confirm this mechanism and to quantify its inhibitory potency (e.g., Ki or IC50 values) is conspicuously absent in the currently available scientific literature.

In contrast, the mechanism of the widely used TPH inhibitor, para-chlorophenylalanine (PCPA or Fenclonine), is well-established. PCPA is an irreversible inhibitor of TPH, leading to a profound and long-lasting depletion of serotonin.[5][8] The recovery of serotonin synthesis after PCPA administration is dependent on the synthesis of new TPH enzyme, which can take several days.[5]

Expert Insight: The lack of published kinetic data for 5-Chloro-DL-tryptophan is a significant knowledge gap. Researchers should not assume its mechanism or potency is identical to that of PCPA. Preliminary in vitro enzyme assays are strongly recommended to characterize its inhibitory profile before embarking on extensive in vivo studies.

Section 4: In Vivo Application - A Call for Foundational Research

Considerations for In Vivo Protocol Development

For researchers venturing into the use of 5-Chloro-DL-tryptophan, the following experimental considerations, drawn from experience with other pharmacological agents, are crucial:

-

Dose-Response Studies: A systematic dose-response study is the first critical step to determine the effective dose range for serotonin depletion. This would involve administering a range of doses and measuring serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in relevant brain regions.

-

Time-Course Analysis: The onset, peak, and duration of serotonin depletion should be characterized by collecting tissue at various time points after administration. This is essential for timing behavioral or physiological assessments.

-

Route of Administration: The route of administration (e.g., intraperitoneal, oral) can significantly impact the pharmacokinetics and bioavailability of the compound.

-

Specificity: It is crucial to assess the effect of 5-Chloro-DL-tryptophan on other neurotransmitter systems, such as dopamine and norepinephrine, to ensure its selectivity for the serotonergic system.

A Proposed Experimental Workflow for Characterization

The following workflow outlines a logical progression for the initial in vivo characterization of 5-Chloro-DL-tryptophan.

Sources

- 1. Simultaneous determination of 5-hydroxytryptamine, its amino acid precursors and acid metabolite in discrete brain regions by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Some behavioral effects of serotonin depletion depend on method: a comparison of 5,7-dihydroxytryptamine, p-chlorophenylalanine, p-choloroamphetamine, and electrolytic raphe lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fenclonine - Wikipedia [en.wikipedia.org]

- 6. news-medical.net [news-medical.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

5-Chloro-DL-Tryptophan: A Versatile Halogenated Precursor for the Synthesis of Novel Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic introduction of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, binding affinity, and overall bioactivity.[1] Among halogenated precursors, 5-Chloro-DL-tryptophan stands out as a particularly valuable and versatile building block.[2] This technical guide provides an in-depth exploration of 5-Chloro-DL-tryptophan, beginning with its fundamental physicochemical properties and the key influence of the C5-chloro substitution. We will delve into the critical methodologies for obtaining enantiomerically pure forms, a frequent prerequisite for pharmacological applications, covering enzymatic, biosynthetic, and chemical synthesis routes. The core of this guide focuses on the application of 5-chlorotryptophan as a precursor in the synthesis of diverse bioactive molecules, from complex natural products like antibiotics and antitumor agents to engineered peptides with tailored functions.[3][4] Through detailed protocols, mechanistic diagrams, and case studies, this document serves as a comprehensive resource for researchers and drug development professionals seeking to harness the synthetic potential of 5-Chloro-DL-tryptophan.

Part 1: Foundational Chemistry and Properties of 5-Chloro-DL-Tryptophan

The Strategic Role of Halogenation in Bioactive Molecules

Halogenation is a powerful tool in drug design, capable of significantly enhancing the pharmacological profile of a molecule.[1] The introduction of a halogen, such as chlorine, can improve efficacy, selectivity, and metabolic stability.[1][5] In the context of tryptophan, the addition of a chlorine atom to the indole ring creates a derivative with unique electronic and steric properties, opening new avenues for chemical synthesis and biological application.[2] Chlorinated compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine, highlighting the importance of halogenated precursors in drug discovery.[5]

Physicochemical Properties

5-Chloro-DL-tryptophan is a white to off-white crystalline solid, soluble in water and polar organic solvents.[6] Its core structure is that of the amino acid tryptophan, with a chlorine atom substituted at the 5-position of the indole ring.[7]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [7] |

| Molecular Weight | 238.67 g/mol | [7] |

| CAS Number | 154-07-4 | [6] |

| Melting Point | ~278 °C | |

| Boiling Point | ~476.9 °C | |

| Flash Point | ~242.2 °C |

The Impact of C5-Chlorination: A Mechanistic Insight

The chlorine atom at the C5 position of the indole ring is more than a simple substitution; it fundamentally alters the molecule's reactivity and intermolecular interaction potential.

-

Electronic Effects: Chlorine is an electron-withdrawing group via induction but an electron-donating group via resonance. This dual nature modifies the electron density of the indole ring, influencing its susceptibility to electrophilic substitution and its ability to participate in π-stacking interactions, which are often critical for binding to biological targets like enzymes and receptors.

-

Enhanced Lipophilicity: The addition of chlorine increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes, potentially improving bioavailability and cell permeability.

-

Metabolic Stability: The C-Cl bond is strong and not easily metabolized by cytochrome P450 enzymes, which are often responsible for the degradation of drug molecules. This can increase the metabolic stability and half-life of derivative compounds.[1]

-

Synthetic Handle: The chlorine atom provides a reactive site for further chemical modification through reactions like palladium-catalyzed cross-coupling, allowing for the synthesis of a wide array of complex tryptophan derivatives.

Part 2: Synthesis of Enantiomerically Pure 5-Chlorotryptophan

For most pharmaceutical applications, accessing stereochemically pure starting materials is non-negotiable, as different enantiomers can have vastly different biological activities and toxicities. Here, we explore validated methods for producing the L- and D-enantiomers of 5-chlorotryptophan.

Enzymatic and Biosynthetic Routes to 5-Chloro-L-Tryptophan

Biological systems offer unparalleled stereoselectivity. Enzymatic and whole-cell biosynthetic methods are highly effective for producing the naturally-occurring L-enantiomer.

The enzyme tryptophan synthase is a powerful biocatalyst for the synthesis of L-tryptophan analogues.[8] It catalyzes the reaction between an indole derivative (in this case, 5-chloroindole) and L-serine to produce the corresponding L-tryptophan analogue with excellent optical purity (>99% e.e.).[9][10]

Experimental Protocol: Enzymatic Synthesis of 5-Chloro-L-Tryptophan

-

Enzyme Preparation: Prepare a cell-free extract containing overexpressed tryptophan synthase from a suitable host, such as E. coli. The enzyme can be used as a crude lysate or in a purified form.[10]

-

Reaction Mixture: In a buffered solution (e.g., 100 mM potassium phosphate, pH 8.0), combine 5-chloroindole, L-serine, and the cofactor pyridoxal-5'-phosphate (PLP).

-

Initiation: Add the tryptophan synthase enzyme preparation to the reaction mixture to initiate the synthesis.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37 °C) with gentle agitation for a period of 12-24 hours.

-

Monitoring: Monitor the reaction progress by analyzing small aliquots using reverse-phase HPLC or LC-MS.

-

Purification: Upon completion, terminate the reaction (e.g., by acidification) and purify the resulting 5-Chloro-L-tryptophan using techniques such as ion-exchange chromatography or preparative HPLC.

Metabolically engineered microorganisms can produce halogenated tryptophans directly from simple carbon sources like glucose.[1] This approach involves significant genetic modification to channel metabolic flux towards the desired product.

Key Metabolic Engineering Strategies: [1][4]

-

Precursor Accumulation: Overexpress feedback-resistant enzymes in the tryptophan biosynthesis pathway (e.g., AroG, TrpE) to increase the intracellular pool of tryptophan.

-

Preventing Degradation: Delete the tnaA gene, which encodes tryptophanase, an enzyme that degrades tryptophan.

-

De-repression: Delete the tryptophan repressor gene (trpR) to ensure the biosynthetic pathway is constitutively active.

-

Halogenation: Introduce a heterologous FADH₂-dependent tryptophan halogenase (e.g., RebH, SttH) to catalyze the regiospecific chlorination of tryptophan at the desired position.[11]

-

Cofactor Regeneration: Overexpress a flavin reductase (Fre) to ensure a sufficient supply of the reduced flavin cofactor (FADH₂) required by the halogenase.[11]

Caption: Engineered metabolic pathway for 5-Chloro-L-Tryptophan biosynthesis in E. coli.

Chemo-enzymatic Synthesis of 5-Chloro-D-Tryptophan

Accessing the non-natural D-enantiomer often requires a different strategy. A powerful chemo-enzymatic method utilizes an L-amino acid oxidase in a process called dynamic stereoinversion.[12]

Workflow: Dynamic Stereoinversion

-

Starting Material: Begin with racemic 5-Chloro-DL-tryptophan or the pure L-enantiomer.

-

Oxidation: An L-amino acid oxidase with high specificity for halogenated tryptophans, such as RebO from Lechevalieria aerocolonigenes, selectively oxidizes the L-enantiomer to the corresponding α-keto acid (5-chloro-indole-3-pyruvate).[12] The D-enantiomer remains untouched.

-

Reduction: In the same pot, a chemical reducing agent (e.g., ammonia-borane complex) non-selectively reduces the α-keto acid back to the racemic amino acid.

-

Enrichment: Over time, the continuous and selective oxidation of the L-enantiomer and subsequent non-selective reduction of the keto-acid intermediate leads to a dynamic resolution, enriching the mixture in the desired D-enantiomer. Optimized conditions can yield ~70% D-amino acid with >98% enantiomeric excess (ee).[12]

Caption: Chemo-enzymatic workflow for the synthesis of 5-Chloro-D-Tryptophan.

Part 3: 5-Chlorotryptophan as a Precursor in Bioactive Molecule Synthesis

The true value of 5-chlorotryptophan lies in its role as a versatile starting material for a wide range of biologically active compounds.

Incorporation into Nonribosomal Peptide Antibiotics

Many potent antibiotics are nonribosomal peptides (NRPs), assembled by large multienzyme complexes called Non-Ribosomal Peptide Synthetases (NRPS). These systems often incorporate unusual, non-proteinogenic amino acids.

Recent high-throughput screening of extracts from Actinomycetota bacteria led to the discovery of two distinct families of antibiotics, the longicatenamycins and the nonopeptins, which incorporate 5-chlorotryptophan.[13][14][15] A metabologenomics analysis connected the observed antibiotic activity to the presence of 5-chlorotryptophan and the corresponding NRPS biosynthetic gene clusters in the producing organisms.[16] The most active compound from the nonopeptin family, nonopeptin D, exhibits broad-spectrum antibiotic activity, including against some Gram-negative pathogens.[13][15]

Precursor to Indole Alkaloid Antitumor Agents

Halogenated tryptophans are key precursors in the biosynthesis of complex indole alkaloids with significant therapeutic potential.

Rebeccamycin is an indolocarbazole antitumor agent that functions by inhibiting DNA topoisomerase I.[4] Its biosynthesis begins with the chlorination of L-tryptophan at the 7-position, catalyzed by the halogenase RebH. However, the subsequent oxidative deamination is catalyzed by RebO, the same L-amino acid oxidase discussed for D-amino acid synthesis, which also shows activity on other halogenated tryptophans.[12] This highlights the crossover of enzymatic tools in different biosynthetic contexts. While rebeccamycin itself uses 7-chlorotryptophan, the principle demonstrates the utility of chlorinated tryptophans as precursors for potent anticancer compounds.[4]

Caption: Simplified biosynthetic pathway of the antitumor agent Rebeccamycin.

Building Block in Solid-Phase Peptide Synthesis (SPPS)

The availability of Fmoc-protected 5-Chloro-L-tryptophan allows for its direct incorporation into synthetic peptides, enabling the creation of novel peptidomimetics and engineered proteins with enhanced or altered functions.[17]

-

Nisin Variants: Incorporation of 5-chloro-tryptophan into the antimicrobial peptide nisin resulted in variants with altered and strain-specific antimicrobial activity, demonstrating that this modification can be used to tune the specificity of peptide antibiotics.[3]

-

Argyrin Analogues: In the total synthesis of the antibacterial agent argyrin A and its analogues, an (S)-5-chloro-tryptophan containing version was synthesized.[17] While this specific analogue was inactive, it was a crucial part of a structure-activity relationship (SAR) study that revealed the sensitivity of the binding pocket to substitutions on the tryptophan ring.[17]

Generalized Protocol: Fmoc-SPPS with 5-Chloro-L-Tryptophan

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin) and perform the initial deprotection of the Fmoc group using a 20% piperidine solution in DMF.

-

Amino Acid Coupling: Activate the first standard Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) and couple it to the resin.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Incorporation of 5-Cl-Trp: For the desired position, use Fmoc-5-Chloro-L-tryptophan as the amino acid in the coupling step. Standard coupling conditions are generally effective.

-

Final Deprotection: After the full peptide sequence is assembled, perform a final Fmoc deprotection.

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold ether, and purify it using reverse-phase HPLC. Confirm the identity and purity by LC-MS and analytical HPLC.

Part 4: Applications and Future Perspectives

The unique properties of 5-chlorotryptophan and its derivatives position them as valuable assets in several scientific fields.

Summary of Applications

-

Drug Discovery: Serves as a key precursor for antibiotics (nonopeptins), antitumor agents (indolocarbazoles), and potential therapeutics for neurological disorders due to its structural similarity to serotonin.[2][4][5][13]

-

Agrochemicals: The enhanced biological activity imparted by halogenation makes its derivatives promising candidates for novel fungicides and other agrochemicals.[1][18]

-

Biochemical Research: Used as a tool to study metabolic pathways, protein structure, and function, and to investigate the effects of tryptophan modification on mood and behavior.[2][6]

Future Outlook

The future for 5-chlorotryptophan is bright, with several exciting research directions emerging. The development of autonomous cells capable of biosynthesizing and genetically incorporating halogenated tryptophans directly into proteins in vivo opens the door to creating novel enzymes and therapeutic proteins with enhanced functions.[11] Furthermore, continued exploration of marine natural products, which are a rich source of halogenated compounds, is likely to uncover new bioactive molecules that utilize a 5-chlorotryptophan scaffold.[19][20][21][22] As synthetic biology and biocatalysis techniques become more sophisticated, the efficient and sustainable production of 5-chlorotryptophan and its derivatives will undoubtedly accelerate their application in both academic research and industrial development.

References

-

UT technology: Biosynthesized halogenated tryptophan derivatives. (n.d.). Flintbox. Retrieved January 10, 2026, from [Link]

-

Kuthning, A., et al. (2025). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology. [Link]

-

Mindt, M., et al. (2019). Fermentative Production of Halogenated Tryptophan Derivatives with Corynebacterium glutamicum Overexpressing Tryptophanase or Decarboxylase. ChemBioChem. [Link]

-